3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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Overview
Description
3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 3-position and a cyano group at the 5-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
The synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the formation of the pyrazolopyridine core followed by the introduction of the iodine and cyano groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-aminopyrazoles with aryl methyl ketones and malononitrile in the presence of iodine can lead to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization Reactions: The cyano group at the 5-position can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby affecting cellular pathways and processes. For example, it has been studied as an inhibitor of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The compound’s interaction with these molecular targets can lead to the modulation of downstream signaling pathways, ultimately affecting cell behavior and function .
Comparison with Similar Compounds
3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can be compared with other pyrazolopyridine derivatives, such as:
3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: Contains a bromine atom, which can also influence its chemical and biological properties.
3-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound characterized by a unique fused structure of pyrazole and pyridine, featuring an iodine atom and a nitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and as a modulator of various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is C7H4N4I, with a molecular weight of 270.03 g/mol. The presence of the iodine atom enhances its reactivity, making it a versatile intermediate in organic synthesis. The carbonitrile group allows for nucleophilic addition reactions, while the iodine can participate in substitution reactions, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including:
- Anticancer Properties : The compound has been studied for its potential as an anticancer agent. It interacts with specific molecular targets involved in cancer progression.
- Antituberculotic Activity : Studies have demonstrated its effectiveness against Mycobacterium tuberculosis, positioning it as a promising candidate for tuberculosis treatment.
- Enzyme Inhibition : It has been identified as a selective inhibitor for various kinases and enzymes involved in critical cellular pathways.
Anticancer Activity
In vitro studies have shown that derivatives of 3-iodo-1H-pyrazolo[3,4-b]pyridine can inhibit the proliferation of various human tumor cell lines. For instance, compounds derived from this scaffold demonstrated significant antiproliferative effects on HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 0.36 |
This compound | HCT116 | 1.8 |
This compound | A375 | Not specified |
Antituberculotic Activity
A recent study evaluated the antituberculotic activity of several pyrazolo[3,4-b]pyridine derivatives against the H37Rv strain of Mycobacterium tuberculosis. The results indicated that compounds with specific substitutions exhibited promising activity.
Compound | Substitutions | Activity |
---|---|---|
Compound A | N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et | Active |
Compound B | C(6)SMe | Active |
The mechanism by which 3-iodo-1H-pyrazolo[3,4-b]pyridine exerts its biological effects involves interaction with various biological macromolecules such as proteins and nucleic acids. Molecular docking studies have suggested that this compound can bind effectively to active sites of target proteins, inhibiting their function and thus affecting cellular pathways critical for tumor growth and survival.
Synthetic Routes
Several synthetic methods have been developed for the preparation of this compound. Common techniques include:
- Trifluoroacetic Acid Catalysis : This method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals.
- Electrophilic Aromatic Substitution : Utilizing the electron-withdrawing nature of the carbonitrile group to facilitate substitution reactions.
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN4/c8-6-5-1-4(2-9)3-10-7(5)12-11-6/h1,3H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLFOYGIWBCTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)I)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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